3,6-Dichloro-2-fluorobenzyl bromide

Overview

Description

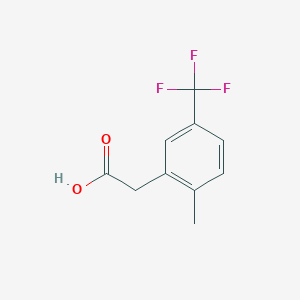

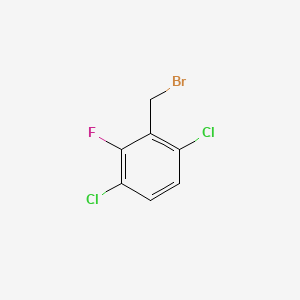

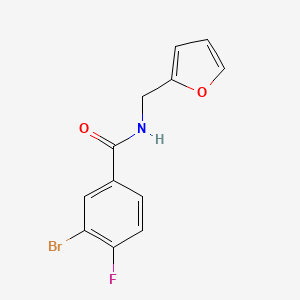

3,6-Dichloro-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-fluorobenzyl bromide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a bromomethyl group . The exact mass of the molecule is 255.88575 g/mol .Physical And Chemical Properties Analysis

3,6-Dichloro-2-fluorobenzyl bromide is a solid-fused compound with a boiling point of 42-45 degrees Celsius . It has a molecular weight of 257.91 g/mol . The compound has one rotatable bond and one hydrogen bond acceptor .Scientific Research Applications

Synthesis of Biaryl Compounds

3,6-Dichloro-2-fluorobenzyl bromide: is utilized in the synthesis of biaryl compounds through homo-coupling reactions. These reactions are pivotal in creating complex organic molecules that serve as the backbone for various pharmaceuticals. For instance, a novel Rh-catalyzed one-pot homo-coupling reaction of aryl Grignard reagents has been developed, which is significant for synthesizing inhibitors for integrins . Integrins play a crucial role in numerous diseases, and the ability to inhibit them can lead to potential treatments.

Development of Integrin Inhibitors

The compound is instrumental in the development of integrin inhibitors. Integrins are proteins that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. Inhibitors targeting integrins are researched for their potential to treat various conditions, including inflammation, thrombosis, and cancer .

Ullmann-type Coupling Reactions

3,6-Dichloro-2-fluorobenzyl bromide: can be used in Ullmann-type coupling reactions. These reactions are a class of chemical reactions that form biaryl compounds through the coupling of aryl halides. The compound’s reactivity makes it suitable for such reactions, which are essential in creating complex organic molecules .

Transition-Metal-Catalyzed Reactions

This compound is also relevant in transition-metal-catalyzed reactions. Such reactions are widely used in organic synthesis to create complex molecules with high precision. The presence of halogen atoms in the compound makes it a good candidate for these types of reactions, which are crucial for the synthesis of various organic compounds .

Safety And Hazards

3,6-Dichloro-2-fluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used in a well-ventilated area . It is also advised to avoid smoking, naked lights, or ignition sources .

properties

IUPAC Name |

2-(bromomethyl)-1,4-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWLZGRXMKRFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-fluorobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)